Barlerin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Barlerin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Barlerin, also known as 8-O-Acetyl shanzhiside methyl ester, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound interacts with its target by inhibiting the activity of NF-κB . This inhibition blocks the TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decreases the expression of high-mobility group box-1 (HMGB-1) .

Biochemical Pathways

The inhibition of NF-κB by this compound affects several biochemical pathways. It blocks the phosphorylation of NF-κB induced by TNF-α by blocking the expression of High-mobility group box1 (HMGB1) . This leads to downstream effects such as the suppression of intracellular Ca2+ elevation and caspase-3 activity, and improvement of mitochondrial energy metabolism .

Pharmacokinetics

It’s known that this compound can be administered at a dose of 40 mg/kg , suggesting that it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo studies.

Result of Action

This compound has several molecular and cellular effects. It demonstrates significant neuroprotective effects, even after delayed administration at 4 hours after ischemia/reperfusion (I/R) . It attenuates histopathological damage, decreases brain swelling, inhibits NF-κB activation, and reduces HMGB-1 expression in ischemic brain tissue . Furthermore, this compound significantly promotes angiogenesis in the ischemic brain and improves functional outcome after stroke . It also significantly increases vascularization compared with vehicle treatment .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxygen and glucose. Its protective effect on oxygen-glucose deprivation-induced injury might be due to the suppression of intracellular Ca2+ elevation and caspase-3 activity, and improvement of mitochondrial energy metabolism . .

Analyse Biochimique

Biochemical Properties

Barlerin interacts with various biomolecules, primarily enzymes and proteins, to exert its effects. It has been found to block TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decrease high-mobility group box-1 (HMGB-1) expression . This suggests that this compound may interact with these proteins and potentially others to modulate biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit NF-κB activity, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition could potentially influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It blocks TNF-α-induced NF-κB phosphorylation by blocking High-mobility group box1 (HMGB1) expression . This suggests that this compound exerts its effects through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

In animal models, this compound at a dosage of 40 mg/kg demonstrates significant neuroprotective effect even after delayed administration at 4 hr after I/R

Méthodes De Préparation

La barlérine peut être isolée des feuilles de Lamiophlomis rotata Kudo en utilisant la chromatographie en couche mince à haute performance (HPTLC). Les composés marqueurs sont isolés, purifiés et authentifiés par analyse spectrale . La phase stationnaire utilisée est des plaques TLC de gel de silice 60 F 254 pré-enduites, et la phase mobile est du chloroforme-méthanol dans la proportion de 80:20 (v/v) .

Analyse Des Réactions Chimiques

La barlérine subit diverses réactions chimiques, notamment :

Oxydation : La barlérine peut être oxydée pour former différents produits, en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la barlérine.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La barlérine a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

La barlérine exerce ses effets en inhibant l'activation du NF-κB et en réduisant l'expression du HMGB-1 . Cette inhibition entraîne une diminution de l'inflammation et une neuroprotection. De plus, la barlérine favorise l'angiogenèse en augmentant l'expression du facteur de croissance de l'endothélium vasculaire (VEGF), de l'angiopoïétine-1 (Ang1) et de la phosphorylation de Tie2 et d'Akt .

Comparaison Avec Des Composés Similaires

La barlérine est similaire à d'autres glycosides d'iridoïde tels que le shanzhiside méthyl ester et l'acétylbarlérine . La barlérine est unique en raison de son acétylation spécifique en position 8-O, qui contribue à ses activités biologiques distinctes . D'autres composés similaires comprennent :

Shanzhiside méthyl ester : Un autre glycoside d'iridoïde aux propriétés bioactives similaires.

Acétylbarlérine : Un dérivé de la barlérine avec une acétylation supplémentaire.

La structure et la bioactivité uniques de la barlérine en font un composé précieux pour diverses applications scientifiques et médicales.

Activité Biologique

8-O-Acetyl shanzhiside methyl ester, also known as barlerin, is an iridoid glycoside primarily isolated from the leaves of Lamiophlomis rotata (Benth.) Kudo. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. The following sections provide a comprehensive overview of the biological activity of 8-O-acetyl shanzhiside methyl ester, including its mechanisms of action, therapeutic effects, and relevant case studies.

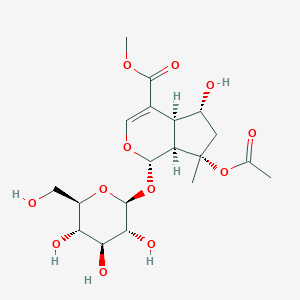

- Chemical Formula : C₁₉H₂₈O₁₂

- Molecular Weight : 436.43 g/mol

8-O-Acetyl shanzhiside methyl ester exhibits unique chemical properties due to its acetylation, enhancing its solubility and bioavailability compared to other iridoid glycosides. It interacts with various cellular pathways that contribute to its biological effects, including anti-inflammatory and neuroprotective mechanisms.

Notable Biological Activities

-

Cardioprotection

- Studies indicate that 8-O-acetyl shanzhiside methyl ester provides cardioprotective effects, particularly in ischemic conditions. It promotes angiogenesis, which is crucial for restoring blood flow and improving functional recovery after stroke. In animal models, treatment with this compound significantly increased vascularization and expression of angiogenic factors such as VEGF and Ang1 .

-

Anxiolytic Effects

- Research has demonstrated that 8-O-acetyl shanzhiside methyl ester exhibits anxiolytic properties by modulating excitatory/inhibitory synaptic transmission in the brain. In mouse models of anxiety induced by stress or chronic inflammation, administration of the compound resulted in reduced anxiety-like behaviors, as evidenced by increased time spent in open arms during elevated plus maze tests . The compound appears to inhibit microglial activation and inflammatory responses in the basolateral amygdala (BLA), contributing to its anxiolytic effects.

- Anti-inflammatory Activity

Table: Summary of Biological Activities

Case Study: Stroke Recovery

In a study involving adult male rats subjected to middle cerebral artery occlusion (MCAO), administration of 8-O-acetyl shanzhiside methyl ester significantly improved neurological outcomes and promoted angiogenesis in the ischemic brain. The treatment led to enhanced expression of angiogenic factors and improved functional recovery over a 14-day period post-treatment .

Case Study: Anxiety Models

Another investigation utilized two mouse models—forced swimming stress (FSS) and complete Freund’s adjuvant (CFA)—to assess the anxiolytic effects of 8-O-acetyl shanzhiside methyl ester. The results indicated that treatment with varying doses of the compound significantly ameliorated anxiety-like behaviors by restoring E/I balance in the BLA and inhibiting inflammatory responses .

Propriétés

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFRZOLTIRQFCI-NGQYDJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206008 | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57420-46-9 | |

| Record name | Barlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57420-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057420469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of barlerin?

A1: The molecular formula of this compound is C19H28O12, and its molecular weight is 448.4 g/mol. [, , ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ spectroscopic methods like UV, IR, 1D-NMR (1H NMR, 13C NMR), 2D-NMR (COSY, DEPT, HMQC, HSCQ, HMBC, NOESY), and mass spectrometry (ESI-MS, APCI-MS) to elucidate the structure of this compound. [, , , , , , , , ]

Q3: Which analytical methods are used to quantify this compound in plant materials or biological samples?

A3: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometry detection, are common techniques for quantifying this compound. [, , , , , , ]

Q4: Have these analytical methods been validated, and what parameters are assessed during validation?

A4: Yes, several studies have validated the HPTLC and HPLC methods for this compound quantification. Validation typically includes assessing parameters like linearity, precision, accuracy, sensitivity (LOD, LOQ), robustness, and recovery. [, , , ]

Q5: What is known about the biosynthesis of this compound in plants?

A5: While the complete biosynthetic pathway of this compound is not fully elucidated, research suggests its production likely involves the mevalonate pathway, leading to the formation of iridoid precursors. Specific enzymes like geranylgeranyl diphosphate reductase (PuHDR) and 3-hydroxy-3-methylglutaryl-CoA reductase (PuHMGR1) have been implicated in the biosynthesis of iridoid glycosides like shanzhiside methyl ester and umbroside (8-O-acetyl shanzhiside methyl ester) in Phlomis umbrosa, suggesting a potential role in this compound biosynthesis as well. []

Q6: Does the accumulation of this compound vary across different plant parts or species?

A6: Yes, this compound accumulation can differ depending on the plant species, organ, and growth stage. For instance, in Barleria prionitis, both the leaves and aerial parts contain this compound, but the content may vary. [, , , , ]

Q7: What are the reported pharmacological activities of this compound?

A7: Studies have attributed various pharmacological activities to this compound, including anti-inflammatory, hepatoprotective, anti-arthritic, anti-diarrheal, antiviral (particularly against respiratory syncytial virus), and potential chemopreventive effects. [, , , , , , ]

Q8: Are there any insights into the mechanisms of action underlying these activities?

A8: Research suggests that this compound might exert its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and inhibiting the expression of inducible nitric oxide synthase (iNOS). In the context of chemoprevention, this compound has been shown to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme. Molecular docking studies suggest this compound might achieve this by inhibiting the Nrf2-KEAP1 protein complex, thereby activating the Nrf2 pathway and upregulating NQO1 expression. [, , ]

Q9: Has this compound demonstrated antiviral activity, and if so, against which viruses?

A9: Yes, in vitro studies have shown that this compound possesses potent antiviral activity, particularly against respiratory syncytial virus (RSV). [, ]

Q10: What is known about the pharmacokinetics of this compound?

A10: While detailed pharmacokinetic data is limited, studies have investigated the absorption, distribution, metabolism, and excretion of this compound in rats. Results indicate that this compound undergoes extensive metabolism, primarily through phase II reactions like sulfation, glucuronidation, and conjugation with taurine, glycine, and glutathione. [, ]

Q11: Does this compound interact with drug transporters or metabolizing enzymes?

A11: Specific information on this compound's interactions with drug transporters and metabolizing enzymes is currently limited. Further research is needed to fully understand its potential for drug interactions. [, ]

Q12: Is there any information available regarding the toxicity and safety profile of this compound?

A12: Detailed toxicological studies on this compound are currently scarce. While some traditional uses suggest a history of relative safety, comprehensive toxicity assessments, including acute, chronic, and reproductive toxicity studies, are required to determine its safety profile and potential long-term effects. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.